molecular formula C10H17NO2S2 B2647813 2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide CAS No. 1251625-02-1

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2647813
CAS No.: 1251625-02-1
M. Wt: 247.37
InChI Key: QHUMXIYBLGFANT-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is an organic compound that features a sulfonamide group attached to a thiophene ring

Scientific Research Applications

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

Safety and Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . It is illegal in several countries including China, Finland, and Florida .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is unique due to its combination of a sulfonamide group and a thiophene ring, which imparts specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-N-(2-thiophen-3-ylethyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S2/c1-9(2)8-15(12,13)11-5-3-10-4-6-14-7-10/h4,6-7,9,11H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUMXIYBLGFANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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